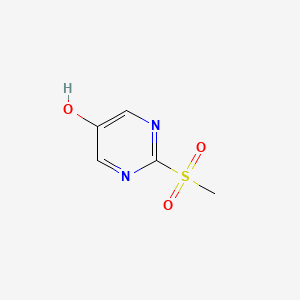
7-methoxy-2,3-dihydroquinolin-4(1H)-one
Overview
Description
7-Methoxy-2,3-dihydroquinolin-4(1H)-one is a chemical compound that is structurally related to various tetrahydroisoquinoline derivatives. These compounds have garnered interest due to their potential biological activities and presence in pharmacologically active molecules. For instance, 7-hydroxyquinolin-2(1H)-one is a key intermediate in the synthesis of the antipsychotic drug brexpiprazole, which is used to treat schizophrenia and as an adjunctive therapy for major depressive disorder .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. One approach for synthesizing 7-hydroxyquinolin-2(1H)-one, which is structurally similar to this compound, involves starting from commercially available m-anisidine, followed by cyclization with aluminium chloride. Alternative methods include the oxidation of 7-hydroxyquinoline to 7-hydroxyquinoline-1-oxide and subsequent reactions to obtain the desired compound . Another study describes the synthesis of a 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one derivative through a series of reactions including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation, which could provide insights into the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the related structures that have been synthesized and studied, such as the methoxylated tetrahydroisoquinolinium derivatives, provide a basis for understanding the structural features that may influence biological activity. For example, the presence of methoxy groups and the substitution pattern on the tetrahydroisoquinoline core can significantly affect the affinity for biological targets, as seen in the binding studies of methoxylated tetrahydroisoquinolinium derivatives .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from related compounds. Methoxylated tetrahydroisoquinolinium derivatives have been evaluated for their affinity for apamin-sensitive binding sites, indicating that the methoxy groups and other substituents play a crucial role in their interaction with biological receptors . The synthesis of related compounds often involves reductive amination, which could be a relevant reaction for the synthesis of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the synthesis and structural analysis of similar compounds suggest that the physical properties such as solubility, melting point, and stability could be influenced by the presence of methoxy groups and the overall molecular conformation. The chemical properties, including reactivity and binding affinity, are likely to be affected by the specific functional groups and the steric effects of the substituents on the dihydroquinolinone core .
Scientific Research Applications
Anticancer Applications
7-Methoxy-2,3-dihydroquinolin-4(1H)-one exhibits promising applications in the field of anticancer research. It has shown significant inhibition of tumor growth in mice models at low toxicity levels. This compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature, making it a potential candidate for cancer therapy. Additionally, its analogues have been found to enhance antitumor activity and improve drug-like properties (Cui et al., 2017). Another study highlighted the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor, showing potential in neuroscience research (Wang et al., 2020).
Methodological Advancements
The compound has been used in developing innovative methodologies for synthesizing compounds with biological activity. For instance, an approach for the synthesis of 7-Hydroxyquinolin-2(1H)-one, a key intermediate of brexpiprazole, was developed using 7-methoxy-1,2,3,4-tetrahydro-2-quinolinone, demonstrating its utility in facilitating drug synthesis processes (Reddy et al., 2018).
Corrosion Inhibition
Studies on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds, including this compound, have shown effectiveness in protecting metals against corrosion. This highlights its potential in industrial applications, particularly in the field of material science (Khan et al., 2017).
Antimicrobial Activity
Research has also been conducted on synthesizing novel compounds incorporating quinolone moieties, such as this compound, and testing their antibacterial activity. This suggests its potential use in developing new antibacterial agents (Hamama et al., 2015).
properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJBPUDUVWRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405116 | |
| Record name | 7-methoxy-2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879-56-1 | |
| Record name | 7-methoxy-2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)




